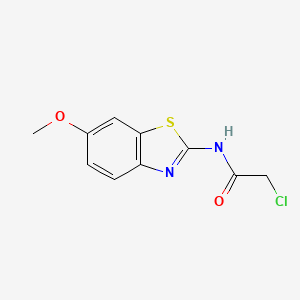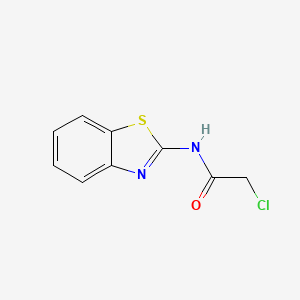
4,6-Dichloroquinoline
Vue d'ensemble
Description
4,6-Dichloroquinoline (DCQ) is an organic compound belonging to the quinoline group of heterocyclic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and other chemicals, and is used in the production of dyes, polymers, and other materials. DCQ is also used in scientific research, as it has a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Binding Properties
4,6-Dichloroquinoline has been utilized in the synthesis of novel macrocycles. These macrocycles, particularly those synthesized using this compound, showed promising results in binding with metal cations. A study demonstrated that these macrocycles could act as selective fluorescent and colorimetric chemosensors for Cu(II), displaying distinct behaviors in the presence of different metal cations (Abel et al., 2016).
Medicinal Chemistry and Drug Synthesis
This compound is integral in the synthesis of various medicinal compounds. For example, it has been used in the production of 4,6-dichloropyrazolo[3,4-d]pyrimidine, a compound with potential applications in medicine (Lee et al., 2006). Additionally, derivatives of this compound, such as chloroquine and hydroxychloroquine, have been extensively studied for their anti-cancer properties and potential use in oncology (Verbaanderd et al., 2017).
Development of Antimalarial Agents
The compound has been instrumental in the development of antimalarial agents. Novel 4-aminoquinolines, which are significant in antimalarial therapy, have been synthesized using this compound. These compounds have shown efficacy against chloroquine-sensitive and resistant parasite strains, highlighting the importance of this compound in antimalarial research (Melato et al., 2007).
Role in Cancer Therapy
This compound derivatives, particularly chloroquine, have been studied for their role in sensitizing cancer cells to chemotherapy. This research underscores the potential of this compound in enhancing the efficacy of existing cancer treatments (Maycotte et al., 2012).
Electrochemical Sensors Development
The compound has been used in developing electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples. This is crucial for monitoring the levels of these drugs and assessing their safety and efficacy (Matrouf et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
4,6-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of this compound are the Plasmodium parasites , which are responsible for causing malaria . The compound interacts with the parasites, inhibiting their growth and proliferation .
Mode of Action
The mode of action of this compound is similar to that of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known to inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . The compound’s interaction with its targets results in significant growth inhibition of both sensitive strains of Plasmodium falciparum .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the life cycle of the Plasmodium parasites . The compound interferes with the parasites’ ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
Pharmacokinetics
These compounds are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the Plasmodium parasites’ life cycle . By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in a significant reduction in the parasite population, alleviating the symptoms of malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against malaria vectors can be affected by the prevalence and resistance patterns of the local Plasmodium parasite populations . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMSTXLPEMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359074 | |
| Record name | 4,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-18-3 | |
| Record name | 4,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
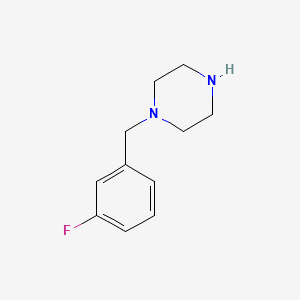
![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)




![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)
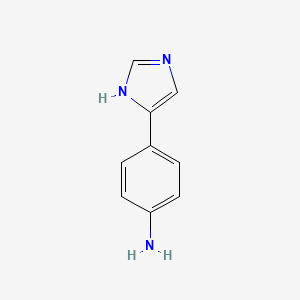
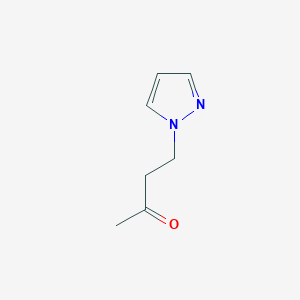

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
